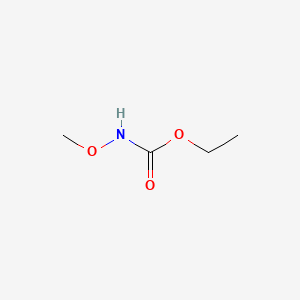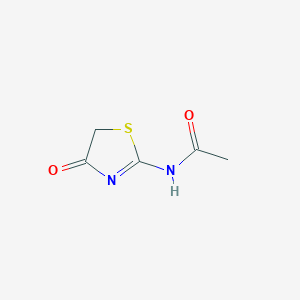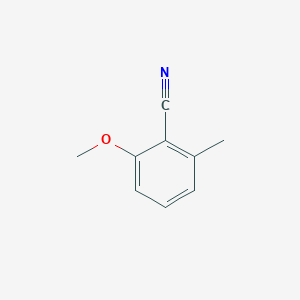![molecular formula C12H11NO2S B1297956 4-[(Thiophen-2-ylmethyl)-amino]-benzoic acid](/img/structure/B1297956.png)
4-[(Thiophen-2-ylmethyl)-amino]-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Thiophen-2-ylmethyl)-amino]-benzoic acid (4-TMAB) is an organic compound belonging to the class of thiophenes, which are heterocyclic aromatic compounds containing sulfur. 4-TMAB has become increasingly important in recent years due to its potential applications in the fields of medicine and chemistry. This compound has been studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Degradation and Environmental Implications
Advanced oxidation processes (AOPs) are employed to degrade various recalcitrant compounds, including pharmaceuticals, in water treatment. For instance, the degradation of acetaminophen (ACT) through AOPs has been studied, revealing the formation of multiple by-products, including benzoic acid derivatives. These studies provide insights into the environmental fate of such compounds and their potential ecological impacts (Qutob et al., 2022).
Pharmaceutical Applications
The stability and degradation pathways of pharmaceutical compounds are crucial for their efficacy and safety. Research into nitisinone, a therapeutic agent for hereditary metabolic diseases, has identified degradation products, including benzoic acid derivatives, under various conditions. Such studies are essential for understanding the stability and potential risks associated with pharmaceuticals (Barchańska et al., 2019).
Biological Activity and Potential Carcinogenicity
The substitution of aromatic rings with thiophene analogues in certain compounds has been evaluated for potential carcinogenicity. This research provides valuable information on the biological activity and safety profiles of such compounds, which is crucial for their development and application in various fields (Ashby et al., 1978).
Impact on Gut Functions
Benzoic acid, widely used as a preservative, has been studied for its effects on gut functions. Research indicates that appropriate levels of benzoic acid can enhance gut functions by regulating enzyme activity, immunity, and microbiota, highlighting its potential benefits beyond preservation (Mao et al., 2019).
Proteostasis Maintenance
4-Phenylbutyric acid, a compound related to benzoic acid, has been investigated for its ability to maintain proteostasis. It acts as a chemical chaperone, preventing misfolded protein aggregation and alleviating endoplasmic reticulum stress. Such properties are being explored for therapeutic applications in diseases associated with protein misfolding (Kolb et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
4-(thiophen-2-ylmethylamino)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c14-12(15)9-3-5-10(6-4-9)13-8-11-2-1-7-16-11/h1-7,13H,8H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTQXYWTNXSOLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC2=CC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641469 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














